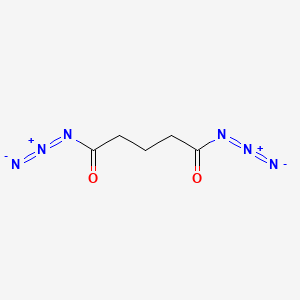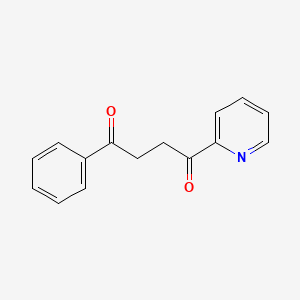
1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-carboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridin-2-yl groups are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its structural features make it a candidate for the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-Phenyl-4-(pyridin-2-yl)butane-1,4-dione can be compared with other similar compounds, such as:
1-Phenyl-4-(pyridin-3-yl)butane-1,4-dione: This compound has a similar structure but with the pyridinyl group attached at the 3-position. The difference in the position of the pyridinyl group can lead to variations in reactivity and biological activity.
1-Phenyl-4-(quinolin-2-yl)butane-1,4-dione: This compound contains a quinolinyl group instead of a pyridinyl group. The presence of the larger quinoline ring can affect the compound’s properties and applications.
属性
CAS 编号 |
64388-90-5 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
1-phenyl-4-pyridin-2-ylbutane-1,4-dione |
InChI |
InChI=1S/C15H13NO2/c17-14(12-6-2-1-3-7-12)9-10-15(18)13-8-4-5-11-16-13/h1-8,11H,9-10H2 |
InChI 键 |
CJXHOJIHSSNNOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


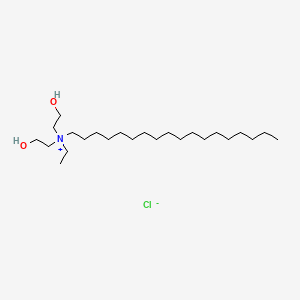
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
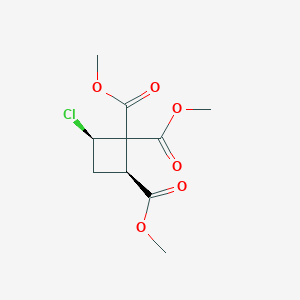
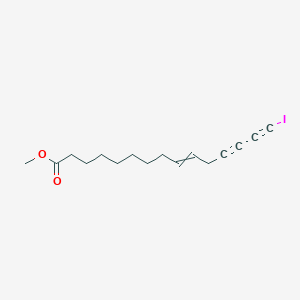

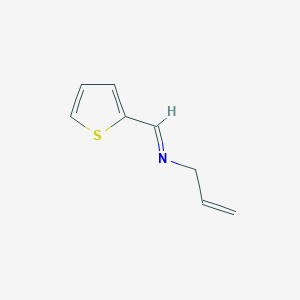
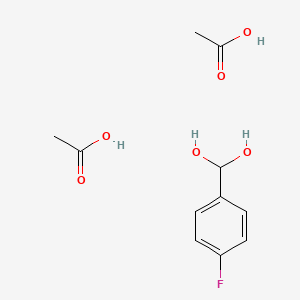

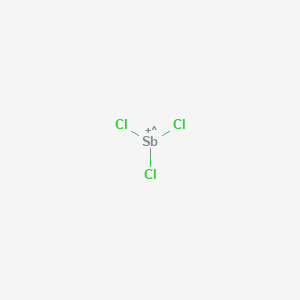


![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
